4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Chemical Reactions Analysis
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Scientific Research Applications
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]thiazepines: These compounds share a similar core structure but differ in the heteroatoms present in the ring.
Indole derivatives: These compounds have different core structures but exhibit similar biological activities, such as anti-inflammatory and analgesic properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMWFYIGNCNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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